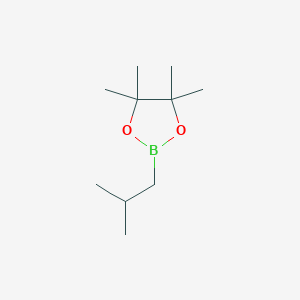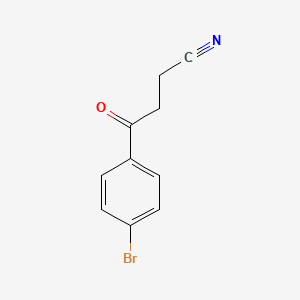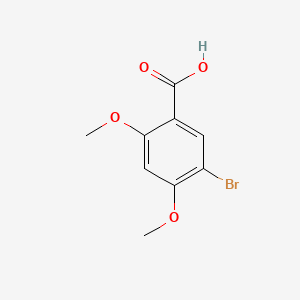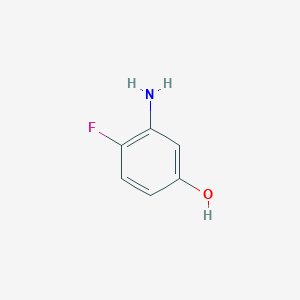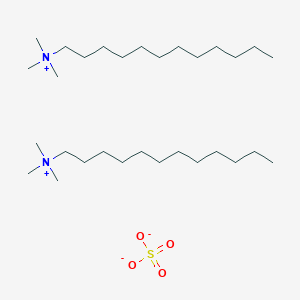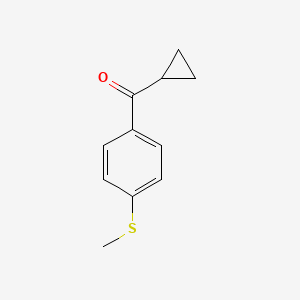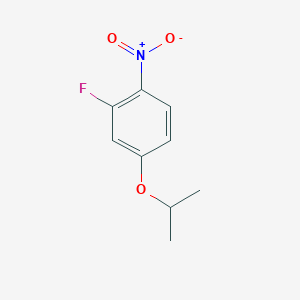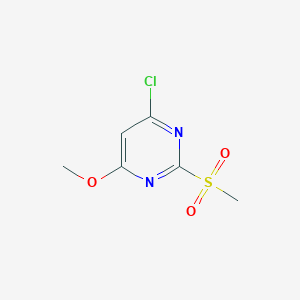
4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine
Vue d'ensemble
Description
4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine is a chemical compound with the CAS Number: 89466-55-7 . It is a white to off-white to yellow powder or crystals . It is used as an intermediate in the synthesis of certain herbicides .
Synthesis Analysis
The synthesis of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine involves several steps . The process begins with the reaction of 4,6-dihydroxy-2-thiomethylpyrimidine and phosphorus oxychloride under nitrogen protection. The excess phosphorus oxychloride is then evaporated under reduced pressure, and the crude product is washed with water to yield 4,6-dichloro-2-thiomethylpyrimidine. This compound is then reacted with sodium methoxide in methanol for several hours. After cooling and filtering, the solvent is removed, and the product is recrystallized to yield 4,6-dimethoxy-2-thiomethylpyrimidine. This compound is then reacted with a small amount of catalyst and a 30% solution of hydrogen peroxide at 50°C for several hours. The reaction mixture is extracted with ethyl acetate, the solvent is removed, and the product is obtained .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine is represented by the InChI code: 1S/C6H7ClN2O3S/c1-12-5-3-4 (7)8-6 (9-5)13 (2,10)11/h3H,1-2H3 . This indicates that the compound contains six carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom .Chemical Reactions Analysis
Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described . In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .Physical And Chemical Properties Analysis
4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine has a molecular weight of 222.65 . It is a white to off-white to yellow powder or crystals . It is soluble in DMSO and methanol .Applications De Recherche Scientifique
Anti-Inflammatory Applications
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Pyrimidines, including derivatives like “4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine”, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Anticancer Applications
Specific Scientific Field
Oncology and Medicinal Chemistry
Summary of the Application
Pyrimidine derivatives have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Methods of Application or Experimental Procedures
In 2013, a group of investigators designed and synthesized a new series of pyrimidine derivatives as anaplastic lymphoma kinase (ALK) inhibitors with antiproliferative potential .
Results or Outcomes
From this series, a compound exhibited 2.5-fold better ALK inhibitory activity and antiproliferative potential than the reference compound .
Protein Kinase Inhibitors
Specific Scientific Field
Biochemistry and Medicinal Chemistry
Summary of the Application
Pyrimidine and its fused derivatives have shown promise as protein kinase inhibitors for cancer treatment . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/ or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Methods of Application or Experimental Procedures
The pyrazolopyrimidine derivatives were prepared through a series of reactions. The reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with 3-fluoroaniline in the presence of Hunig’s base in n-butanol yielded a compound which upon oxidation with m-CPBA followed by nucleophilic displacement of the resulting .
Results or Outcomes
These pyrimidine derivatives exerted their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Synthesis of Other Compounds
Specific Scientific Field
Organic Chemistry
Summary of the Application
“4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine” can be used as a starting material in the synthesis of other organic compounds .
Methods of Application or Experimental Procedures
The specific methods of application would depend on the target compound being synthesized .
Results or Outcomes
The outcomes would also depend on the specific synthesis being performed .
Precursors to Fused Pyrimidines
Summary of the Application
“4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine” could potentially be used as a precursor in the synthesis of fused pyrimidines . Fused pyrimidines are important in medicinal chemistry due to their wide spectrum of biological activity .
Methods of Application or Experimental Procedures
The specific methods of application would depend on the target fused pyrimidine being synthesized .
Results or Outcomes
Bioisosteres with Purines
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
Fused pyrimidines, including “4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine”, are considered as bioisosteres with purines . This means they can replace purines in certain biological systems without significantly altering the system’s properties .
Methods of Application or Experimental Procedures
The specific methods of application would depend on the biological system .
Results or Outcomes
The outcomes would also depend on the specific biological system being studied .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propriétés
IUPAC Name |
4-chloro-6-methoxy-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c1-12-5-3-4(7)8-6(9-5)13(2,10)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNJKRNLPLOTAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547800 | |
| Record name | 4-Chloro-2-(methanesulfonyl)-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine | |
CAS RN |
89466-55-7 | |
| Record name | 4-Chloro-2-(methanesulfonyl)-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



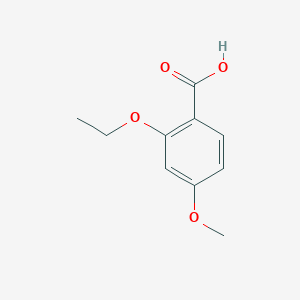
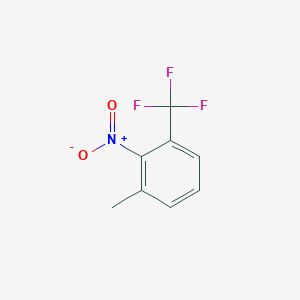

![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)
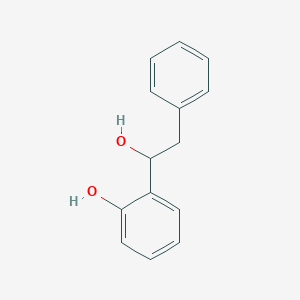
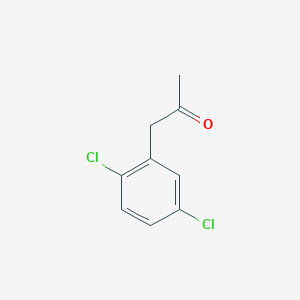
![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)
